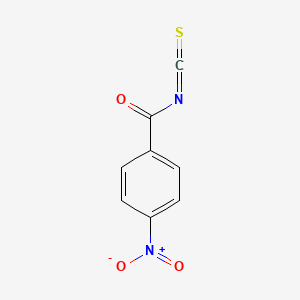

4-Nitrobenzoyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-1-3-7(4-2-6)10(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYZFXQNOYBLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182392 | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-92-6 | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitrobenzoyl Isothiocyanate

The primary and most widely documented method for synthesizing 4-Nitrobenzoyl isothiocyanate involves the reaction of 4-nitrobenzoyl chloride with a suitable thiocyanate (B1210189) salt. This reaction is typically a nucleophilic substitution where the thiocyanate ion (SCN⁻) displaces the chloride ion from the acyl chloride.

Commonly, alkali metal thiocyanates such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) are used. uobaghdad.edu.iqdergipark.org.tr The choice of solvent is crucial, with anhydrous acetone (B3395972) being the most frequently reported medium for this reaction. uobaghdad.edu.iqdergipark.org.trpreprints.org The reaction proceeds by dissolving the thiocyanate salt in acetone, followed by the gradual addition of 4-nitrobenzoyl chloride. uobaghdad.edu.iq This process is often exothermic, and stirring is maintained for several hours, sometimes under reflux, to ensure the reaction goes to completion. uobaghdad.edu.iqdergipark.org.trpreprints.org The insoluble inorganic salt byproduct, such as potassium chloride or ammonium chloride, precipitates out of the acetone solution and is subsequently removed by filtration. uobaghdad.edu.iqdergipark.org.tr The resulting filtrate contains the desired this compound, which can be used directly for subsequent reactions or isolated.

Another synthetic approach involves a one-pot synthesis starting from 4-nitrobenzoic acid. This method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and triethylamine (B128534) in dichloromethane (B109758) to form an activated ester intermediate. arabjchem.org This intermediate then reacts with ammonium thiocyanate in the same pot to generate the aroyl isothiocyanate. arabjchem.org

The following table summarizes various reported conditions for the synthesis of this compound.

| Starting Material (Acyl Source) | Thiocyanate Source | Solvent | Reaction Conditions | Yield | Reference |

| 4-Nitrobenzoyl chloride | Potassium thiocyanate | Acetone | Reflux for 4 hours | Not specified in source, used in-situ. | dergipark.org.tr |

| 4-Nitrobenzoyl chloride | Ammonium thiocyanate | Acetone | Stirred for 3 hours | Not specified in source, used in-situ. | uobaghdad.edu.iq |

| 4-Nitrobenzoyl chloride | Potassium thiocyanate | Acetone | Reflux with stirring for 1 hour | Not specified in source, used in-situ. | preprints.org |

| 4-Nitrobenzoyl chloride | Potassium thiocyanate | Acetone | Stir until precipitate forms | ~90% | |

| 4-Nitrobenzoic acid | Ammonium thiocyanate | Dichloromethane | TCT, Et3N, 0 °C to room temp, then add NH4SCN | Not specified in source, used in-situ. | arabjchem.org |

Purity and Yield Optimization Strategies

Optimizing the purity and yield of 4-Nitrobenzoyl isothiocyanate is critical for its successful use in further synthetic applications. Strategies focus on controlling reaction parameters and implementing effective purification techniques.

High yields, often reported in the range of 80-90%, are achievable with the standard method using 4-nitrobenzoyl chloride and a thiocyanate (B1210189) salt. uobaghdad.edu.iq Key to maximizing yield is ensuring the reaction goes to completion. This can be monitored using techniques like Thin-Layer Chromatography (TLC). dergipark.org.trarabjchem.org The reaction time and temperature are significant variables; procedures often specify refluxing for several hours to ensure all the starting material is consumed. dergipark.org.trpreprints.org

Purification of this compound begins with the simple but crucial step of filtering the reaction mixture. This removes the insoluble inorganic salt byproduct (e.g., KCl or NH₄Cl), which constitutes a major impurity. uobaghdad.edu.iq For many applications, the resulting acetone (B3395972) filtrate containing the isothiocyanate is sufficiently pure to be used directly in the next synthetic step without isolation of the intermediate. dergipark.org.trpreprints.orgunimas.my

When higher purity is required, the crude product obtained after solvent evaporation can be subjected to further purification. Although detailed purification protocols for this compound itself are sparse in the literature, general methods for purifying isothiocyanates and related compounds include column chromatography and recrystallization. unimas.myrsc.orgmdpi.com For instance, derivatives of this compound, such as thioureas, are commonly purified by recrystallization from solvent systems like ethanol (B145695)/hexane or propanol/dichloromethane (B109758). unimas.my Washing the crude product is another simple step to remove residual salts and other water-soluble impurities. preprints.org

The table below outlines strategies for optimizing the synthesis.

| Optimization Parameter | Strategy | Rationale | Reference |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Ensures reaction goes to completion, maximizing conversion of starting material. | dergipark.org.trarabjchem.org |

| Solvent Condition | Use of anhydrous solvents (e.g., dry acetone) | Prevents hydrolysis of the acid chloride and the isothiocyanate product. | uobaghdad.edu.iq |

| Initial Purification | Filtration | Removes precipitated inorganic salt byproducts (e.g., KCl, NH₄Cl). | uobaghdad.edu.iqdergipark.org.tr |

| Further Purification | Column Chromatography | Separates the product from unreacted starting materials and non-polar byproducts. | rsc.orgmdpi.com |

| Further Purification | Recrystallization | Effective for obtaining high-purity crystalline solid product. | unimas.my |

| Reaction Conditions | Refluxing | Increases reaction rate and helps drive the equilibrium towards the product. | dergipark.org.trpreprints.org |

Chemical Reactivity and Reaction Mechanisms of 4 Nitrobenzoyl Isothiocyanate

Nucleophilic Addition Reactions

4-Nitrobenzoyl isothiocyanate is a highly reactive organic compound, primarily due to the electrophilic nature of the carbon atom in its isothiocyanate (-N=C=S) functional group. This electrophilicity makes it a prime target for nucleophilic attack, leading to a variety of addition reactions. Among the most significant of these are its reactions with amines, which result in the formation of substituted thiourea (B124793) derivatives. These reactions are fundamental in the synthesis of a wide range of biologically active molecules and serve as key intermediates in organic synthesis.

Reactions with Amines to form Thiourea Derivatives

The reaction between this compound and amines is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer, typically from the amine nitrogen to the isothiocyanate nitrogen, to yield a stable N,N'-disubstituted thiourea. The general mechanism involves the formation of a zwitterionic intermediate which then rearranges to the final product.

The reaction is versatile and can be carried out with primary and secondary amines. The reaction conditions are generally mild, often proceeding at room temperature in a suitable solvent like acetone (B3395972) or dichloromethane (B109758). The presence of the electron-withdrawing nitro group on the benzoyl ring enhances the electrophilicity of the isothiocyanate carbon, facilitating the reaction.

The reaction of this compound with the amino acid phenylalanine results in the formation of N-(4-nitrobenzoylamino)-thioxomethyl phenylalanine. uobaghdad.edu.iqresearchgate.netresearchgate.net This reaction proceeds by the nucleophilic attack of the amino group of phenylalanine on the isothiocyanate carbon. The synthesis is typically carried out in a 1:1 molar ratio in a solvent like acetone. uobaghdad.edu.iqresearchgate.net The resulting product has been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as microelemental analysis (C.H.N.S.). uobaghdad.edu.iqresearchgate.net

Table 1: Synthesis and Properties of N-(4-nitrobenzoylamino)-thioxomethyl Phenylalanine

| Property | Value | Reference |

| Reactants | This compound, Phenylalanine | uobaghdad.edu.iqresearchgate.net |

| Molar Ratio | 1:1 | uobaghdad.edu.iqresearchgate.net |

| Solvent | Acetone | uobaghdad.edu.iqresearchgate.net |

| Characterization Methods | FT-IR, UV-Vis, 1H NMR, 13C NMR, C.H.N.S. analysis | uobaghdad.edu.iqresearchgate.net |

When this compound reacts with the amino acid histidine, it forms (4-nitrobenzoyl)carbamothioyl histidine. researchgate.netresearchgate.net This synthesis is also achieved through a nucleophilic addition mechanism where the primary amino group of histidine attacks the isothiocyanate. The reaction is typically conducted in acetone. researchgate.net The resulting ligand has been characterized by elemental analysis (CHNS), FT-IR, UV-Vis, and NMR (¹H and ¹³C) spectroscopy. researchgate.net

Table 2: Synthesis and Properties of (4-nitrobenzoyl)carbamothioyl Histidine

| Property | Value | Reference |

| Reactants | This compound, Histidine | researchgate.netresearchgate.net |

| Solvent | Acetone | researchgate.net |

| Characterization Methods | Elemental analysis (CHNS), FT-IR, UV-Vis, ¹H NMR, ¹³C NMR | researchgate.net |

The reaction between this compound and the amino acid serine yields 3-hydroxy-2-(3-(4-nitrobenzoyl)thioureido)propanoic acid. jgpt.co.injgpt.co.inrdd.edu.iq This reaction involves the nucleophilic attack of the amino group of serine on the isothiocyanate functionality. The synthesis is typically performed by refluxing the reactants in acetone for several hours. jgpt.co.inrdd.edu.iq The product is a solid that can be recrystallized from ethanol (B145695) and has been characterized by FT-IR, NMR spectroscopy, and elemental analysis. jgpt.co.injgpt.co.in The reported yield for this reaction is 80%, with a melting point of 148-150 °C. jgpt.co.inrdd.edu.iq

Table 3: Synthesis and Properties of 3-Hydroxy-2-(3-(4-nitrobenzoyl)thioureido)propanoic Acid

| Property | Value | Reference |

| Reactants | This compound, Serine | jgpt.co.injgpt.co.inrdd.edu.iq |

| Solvent | Acetone | jgpt.co.inrdd.edu.iq |

| Reaction Conditions | Reflux, 6 hours | jgpt.co.inrdd.edu.iq |

| Yield | 80% | jgpt.co.inrdd.edu.iq |

| Melting Point | 148-150 °C | jgpt.co.inrdd.edu.iq |

| Characterization Methods | FT-IR, NMR, Elemental Analysis | jgpt.co.injgpt.co.in |

The reaction of this compound with the amino acid threonine produces 3-hydroxy-2-(3-(4-nitrobenzoyl)thioureido)butanoic acid. ijpronline.com This synthesis is carried out in acetone, where the amino group of threonine acts as the nucleophile, attacking the isothiocyanate carbon. ijpronline.com The resulting ligand has been characterized using elemental analysis (CHNS), FT-IR, UV-Vis, and NMR (¹H and ¹³C) spectroscopy. ijpronline.com

Table 4: Synthesis and Properties of 3-hydroxy-2-(3-(4-nitrobenzoyl)thioureido)butanoic acid

| Property | Value | Reference |

| Reactants | This compound, Threonine | ijpronline.com |

| Solvent | Acetone | ijpronline.com |

| Characterization Methods | Elemental analysis (CHNS), FT-IR, UV-Vis, ¹H NMR, ¹³C NMR | ijpronline.com |

The reaction between this compound and the amino acid tyrosine leads to the formation of 3-(4-hydroxyphenyl)-2-(3-(4-nitrobenzoyl)thioureido)propanoic acid. uobaghdad.edu.iqresearchcommons.orguobaghdad.edu.iq This reaction is conducted in acetone, where the amino group of tyrosine attacks the electrophilic carbon of the isothiocyanate. uobaghdad.edu.iquobaghdad.edu.iq The synthesis involves refluxing the reactants for 6 hours, resulting in a solid product that can be recrystallized from ethanol. uobaghdad.edu.iq This reaction has a reported yield of 80% and a melting point of 158-160 °C. uobaghdad.edu.iq The product has been characterized by elemental analysis (CHNS), FT-IR, UV-Vis, and NMR (¹H and ¹³C) spectroscopy. uobaghdad.edu.iquobaghdad.edu.iq

Table 5: Synthesis and Properties of 3-(4-hydroxyphenyl)-2-(3-(4-nitrobenzoyl)thioureido)propanoic acid

| Property | Value | Reference |

| Reactants | This compound, Tyrosine | uobaghdad.edu.iquobaghdad.edu.iq |

| Solvent | Acetone | uobaghdad.edu.iquobaghdad.edu.iq |

| Reaction Conditions | Reflux, 6 hours | uobaghdad.edu.iq |

| Yield | 80% | uobaghdad.edu.iq |

| Melting Point | 158-160 °C | uobaghdad.edu.iq |

| Characterization Methods | Elemental analysis (CHNS), FT-IR, UV-Vis, ¹H NMR, ¹³C NMR | uobaghdad.edu.iquobaghdad.edu.iq |

Reactions with Sulfanilamide (B372717) to form 1-aroyl-3-(4-aminosulfonylphenyl)-thioureas

This compound reacts with sulfanilamide (4-aminobenzenesulfonamide) to synthesize 1-(4-nitrobenzoyl)-3-(4-aminosulfonylphenyl)thiourea. researchgate.netorganic-chemistry.org This reaction is typically carried out by first generating the aroyl isothiocyanate in situ from 4-nitrobenzoyl chloride and a thiocyanate (B1210189) salt (like potassium or ammonium (B1175870) thiocyanate) in a dry solvent such as acetonitrile. cardiff.ac.ukpjlss.edu.pk Following the formation of the isothiocyanate, sulfanilamide is added, and the mixture is refluxed. cardiff.ac.uk The nucleophilic aromatic amino group of sulfanilamide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the corresponding thiourea derivative. cardiff.ac.ukpjlss.edu.pk

The general synthetic pathway is a two-step, one-pot procedure:

4-Nitrobenzoyl chloride + KSCN → this compound + KCl

this compound + Sulfanilamide → 1-(4-nitrobenzoyl)-3-(4-aminosulfonylphenyl)thiourea

This method has been used to create libraries of novel 1-aroyl-3-(4-aminosulfonylphenyl)thiourea derivatives. cardiff.ac.ukpjlss.edu.pk

The reaction of this compound with 2-aminobenzothiazole (B30445) derivatives results in the formation of 1-(4-nitrobenzoyl)-3-benzothiazol-2-yl-thioureas. organic-chemistry.orgresearchgate.net The synthesis involves the nucleophilic addition of the exocyclic amino group of the benzothiazole (B30560) to the carbon atom of the isothiocyanate group. unimas.my

The reaction is typically performed by first synthesizing the this compound intermediate from 4-nitrobenzoyl chloride and potassium thiocyanate in acetone. unimas.my After removing the potassium chloride byproduct, the 2-aminobenzothiazole is added to the filtrate containing the isothiocyanate, and the mixture is stirred to yield the final product. unimas.my This reaction has been employed to synthesize various substituted benzoyl-benzothiazol-2-yl-thioureas. researchgate.net

This compound is a key reagent in the synthesis of thiourea and thiosemicarbazide (B42300) derivatives with potential antitubercular activity. organic-chemistry.org

Reaction with Aromatic Amines: The reaction with various aromatic amines follows the general mechanism of nucleophilic addition to the isothiocyanate group, yielding N-(4-nitrobenzoyl)-N'-(aryl)thioureas.

Reaction with Acid Hydrazides: When reacted with acid hydrazides (R-CO-NH-NH2), this compound forms N-(4-nitrobenzoyl)-N'-(acylamino)thioureas, which are a class of thiosemicarbazides. The terminal amino group of the hydrazide acts as the nucleophile. These thiosemicarbazides can subsequently be used as intermediates for synthesizing heterocyclic compounds like 1,2,4-triazoles. scholarsresearchlibrary.com For instance, N-tert-butyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide, formed from 4-nitrobenzohydrazide (B182513) and tert-butyl isothiocyanate, undergoes base-catalyzed intramolecular dehydrative cyclization to yield a 1,2,4-triazole-3-thione derivative. scholarsresearchlibrary.com

This compound reacts with secondary amines like morpholine (B109124) and diethylamine (B46881) to produce N,N-disubstituted-N'-benzoylthioureas. organic-chemistry.orgscholarsresearchlibrary.com The reaction proceeds via nucleophilic attack of the secondary amine on the isothiocyanate carbon. google.comconicet.gov.ar

The synthesis is generally carried out by first preparing this compound from 4-nitrobenzoyl chloride and ammonium thiocyanate in anhydrous acetone, often using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). google.comconicet.gov.ar After refluxing to form the isothiocyanate, a solution of morpholine or diethylamine in acetone is added dropwise, and the mixture is refluxed further to complete the reaction. google.comconicet.gov.ar

With Morpholine: The reaction yields N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide. conicet.gov.ar

With Diethylamine: The product is N-(Diethylcarbamothioyl)-4-nitrobenzamide. google.com

These reactions have been used to create a series of N-morpholine or N,N-diethyl, N′-substituted benzoyl thioureas for further studies, such as the formation of copper complexes. scholarsresearchlibrary.com

This compound reacts with diamines, where the nucleophilic amino groups attack the electrophilic isothiocyanate carbon. Depending on the stoichiometry, the reaction can lead to products where one or both amino groups of the diamine have reacted. For example, in a study aimed at synthesizing potential HIV-1 protease inhibitors, scaffolds based on the reaction of benzoyl isothiocyanate derivatives with various diamines were explored. core.ac.uk

In a specific example, the reaction of this compound with 1,2-ethylenediamine can be expected to form bis-thiourea derivatives if a 2:1 molar ratio of the isothiocyanate to the diamine is used. The reaction mechanism involves a stepwise nucleophilic attack by each amino group of the diamine. Research has been conducted on the reaction of N,N'-bis(4-nitrobenzoyl)thiocarbamoyl)ethylenediamine, indicating the successful reaction at both amine sites. researchgate.net

Reactions with Alcohols and Phenols (e.g., to form Carbamates)

This compound undergoes addition reactions with alcohols and phenols, which act as nucleophiles, to form O-alkyl/aryl 4-nitrobenzoylthiocarbamates. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack by the oxygen atom of alcohols or phenols.

The general reaction is: R-OH + 4-NO₂-C₆H₄-CO-NCS → 4-NO₂-C₆H₄-CO-NH-C(=S)-OR

The mechanism involves the attack of the nucleophilic oxygen of the alcohol or phenol (B47542) on the electrophilic carbon of the isothiocyanate. This reaction is often catalyzed by a base, such as pyridine.

A study on the reactivity of various isocyanates and isothiocyanates with alcohols showed that the reaction with long-chain alcohols exclusively gave N-aryl-O-alkyl carbamates (or thiocarbamates). nih.gov The reaction of isocyanates with alcohols has been shown to potentially involve multiple alcohol molecules in the transition state, which act to facilitate proton transfer in a concerted mechanism. kuleuven.be

Table 2: Examples of Reactions with Alcohols and Phenols

| Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Ethanol | Pyridine, Room Temperature | Ethyl 4-nitrobenzoylthiocarbamate |

Reactions with Thiols (e.g., to form Thiocarbamates)

The isothiocyanate functional group (–N=C=S) in this compound is characterized by a highly electrophilic carbon atom. This makes it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as thiols (mercaptans). The reaction between an isothiocyanate and a thiol typically yields a dithiocarbamate (B8719985).

Detailed research findings indicate that the thiocarbonyl carbon (C=S) serves as the primary electrophilic center for nucleophilic attack. For instance, the reaction of this compound with thiophenol in dimethylformamide (DMF) produces S-(4-nitrobenzoyl)thiocarbamate. The reaction is reversible, and dithiocarbamate adducts can be seen as transport forms of the original isothiocyanate, capable of transferring the isothiocyanate moiety to other nucleophiles. koreascience.kr However, the stability of the resulting dithiocarbamate can be a concern for some applications, as it may react with water, leading to the consumption of the reagent without the formation of a stable covalent product. rsc.org

Reaction of this compound with Thiols

| Reactant | Conditions | Product | Notes |

|---|---|---|---|

| Thiophenol | DMF, 2 h | S-(4-nitrobenzoyl)thiocarbamate | Demonstrates high electrophilicity of the C=S bond. |

Reactions with Hydrazines and Hydrazides

This compound readily reacts with various hydrazine (B178648) and hydrazide derivatives, leading to a range of important chemical intermediates and heterocyclic systems. These reactions are fundamental in the synthesis of compounds like thiosemicarbazides, which are precursors to numerous biologically active heterocycles. nih.gov

The nucleophilic nitrogen atoms of hydrazines and hydrazides attack the electrophilic carbon of the isothiocyanate group. The initial addition product, a thiosemicarbazide derivative, can subsequently undergo intramolecular cyclization, often promoted by the reaction conditions.

Key reaction products include:

Thiosemicarbazides : The reaction with acid hydrazides, such as N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide, yields 1,4-disubstituted thiosemicarbazides. nih.govresearchgate.net

1,2,4-Triazoline-5-thiones : When reacted with hydrazines in refluxing toluene, this compound leads to the formation of cyclized 1,2,4-triazoline-5-thione derivatives.

1,3,4,6-Oxatriazepine-5(2H)-thiones : Reactions with hydrazones, such as those derived from acetone, can form seven-membered heterocyclic rings like 1,3,4,6-oxatriazepine-5(2H)-thiones. These products can further be hydrolyzed under acidic conditions to yield triazolinethiones.

Reactions of this compound with Hydrazines and Hydrazides

| Reactant Type | Conditions | Product Type | Yield |

|---|---|---|---|

| Hydrazines | Reflux in toluene, 3–5 h | 1,2,4-Triazoline-5-thiones | 55-71% |

| Hydrazones | Acetone, 15 min–3 h | 1,3,4,6-Oxatriazepine-5(2H)-thiones | 29-75% |

| Acid Hydrazides | Reflux in Methanol | 1,4-Disubstituted thiosemicarbazides | Not specified |

Cycloaddition Reactions in Heterocyclic Synthesis

This compound is a valuable reagent in cycloaddition reactions for constructing complex heterocyclic frameworks. Its bifunctional nature, possessing both electrophilic and nucleophilic centers, allows it to react with various substrates to form fused and polycyclic systems.

Synthesis of Heterocyclic Nitrogen Systems

The synthesis of 1,3,5-triazine (B166579) derivatives can be achieved through the reaction of this compound with compounds containing a guanidine (B92328) moiety. Specifically, the interaction with N'-heteroaryl guanidines, such as those derived from a pyrazolo[3,4-d]pyrimidine scaffold, leads to the formation of 1,3,5-triazin-4-thione systems. researchgate.net

Research has shown that the reaction's outcome is highly dependent on the solvent's polarity, demonstrating a case of orientation cyclization. scirp.org

In a non-polar solvent like dioxane, the reaction yields a 1-heteroaryl-2-amino-6-aryl-1,3,5-triazin-4-thione isomer. researchgate.net

In a polar solvent system such as ethanol with a piperidine (B6355638) catalyst, the isomeric 1-(heteroaryl)-2-imino-4-aryl-1,3,5-triazin-6(5H)-thione is produced. researchgate.netscirp.org

This solvent-dependent selectivity is a critical factor in controlling the regiochemistry of the final heterocyclic product.

Synthesis of 1,3,5-Triazin-4-thione Derivatives

| Reactant | Solvent/Catalyst | Product Isomer |

|---|---|---|

| N'-(Pyrazolo[3,4-d]pyrimidin-6-yl)guanidine + this compound | Dioxane (non-polar) | 1-Heteroaryl-2-amino-6-(4'-nitrophenyl)-1,3,5-triazin-4-thione |

| Ethanol/Piperidine (polar) | 1-(Heteroaryl)-2-imino-4-(4'-nitrophenyl)-1,3,5-triazin-6(5H)-thione |

This compound serves as a building block for creating larger, fused heterocyclic systems based on existing pyrazolopyrimidine cores. Rather than forming the initial pyrazolopyrimidine ring, it reacts with functionalized pyrazolo[3,4-d]pyrimidines to yield more complex polycyclic structures.

For example, refluxing 6-amino-4-(4'-fluorophenyl)-1-phenyl-3-methyl-pyrazolo[3,4-d]pyrimidine with this compound results in a cycloaddition reaction that forms a triazine ring fused to the pyrimidine (B1678525) ring. scirp.org The product is a complex 1,3,5-triazino[5,4-a]pyrimido[5,4-d]pyrazole system. scirp.org The specific isomer formed in this reaction is also influenced by the polarity of the solvent used, similar to the formation of simpler triazinethiones. scirp.org

The reviewed scientific literature does not describe a direct synthetic pathway for the formation of Imidazo[3,2-a]pyrimido[4,3-d]pyrazoles from this compound. While studies detail the synthesis of this specific heterocyclic system, they utilize different reagents, such as chloroacetonitrile (B46850) or monochloroacetic acid, reacting with a pyrazolo[3,4-d]pyrimidine precursor. scirp.org The same precursor, when reacted with this compound, yields different fused heterocyclic products as described in the previous sections. scirp.org

Compound Names

Chemo- and Regioselectivity in Cycloadditions

In cycloaddition reactions, this compound exhibits notable chemo- and regioselectivity, where the reaction pathway and the orientation of the addition are influenced by the reactants and conditions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions with 5-isopropoxy-4-methyloxazole, the acyl isothiocyanate undergoes a formal [3+2]-cycloaddition across its C=S bond, leaving the C=O bond intact, to form 3-thiazoline derivatives. arkat-usa.org

Regioselectivity , the preference for one direction of bond formation over another, is also a key feature. In the reaction between aroyl isothiocyanates and alkyl azides, two potential products can be formed: 1,2,4-dithiazolidines and 1,2,4-thiadiazoles. The product distribution is highly dependent on the substituent on the benzoyl ring. For most aroyl isothiocyanates, the 1,2,4-thiadiazole (B1232254) is the major product. However, for this compound specifically, the reaction yields the 1,2,4-dithiazolidine (B12644510) as the main product, demonstrating a switch in selectivity driven by the strong electron-withdrawing nitro group. researchgate.net

Furthermore, solvent choice can dictate the regiochemical outcome. The reaction of this compound with N'-heteroaryl guanidine derivatives in a non-polar solvent like dioxane yields a 1,3,5-triazin-4-thione. In contrast, conducting the same reaction in a polar protic medium such as ethanol with a piperidine catalyst leads to the formation of an isomeric 1,3,5-triazin-6(SH)thione, highlighting a solvent-controlled regioselective process. scirp.orgscirp.org

Rearrangement Reactions

This compound and related structures can participate in several types of molecular rearrangements.

Acyl Isothiocyanate to Thioacyl Isocyanate Rearrangements

Acyl isothiocyanates can theoretically exist in equilibrium with their thioacyl isocyanate isomers (R-CO-NCS ⇌ R-CS-NCO). This transformation is a type of 1,3-shift. acs.org Computational studies at the B3LYP/6-311+G(d,p) level indicate that this rearrangement proceeds through a four-membered, cyclic, zwitterionic transition state. acs.orgnih.gov The acyl isothiocyanate form is generally more stable than the thioacyl isocyanate isomer. rsc.org

The feasibility of this rearrangement is highly dependent on the migratory aptitude of the group 'R' attached to the carbonyl/thiocarbonyl center. The computed order of migratory aptitude is Br > Cl > NMe₂ > F, SCH₃, SH > OMe, NH₂ > OH >> H >> Me. rsc.org Notably, groups such as aryl or tert-butyl are reported to have a very low tendency to migrate, meaning that for this compound, this specific rearrangement is not typically observed under normal conditions. arkat-usa.org

Smiles Rearrangement Mechanisms

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov In this reaction, a nucleophilic group (Y) within a side chain attacks an ipso-carbon of an activated aromatic ring, displacing a linking group (X).

A key requirement for the Smiles rearrangement is the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the reaction center (the ipso-carbon), which activates the ring for nucleophilic attack. wikipedia.org The 4-nitro group in this compound serves as a powerful activating group.

For this compound to undergo a Smiles rearrangement, a molecule would first need to be formed that contains a suitable internal nucleophile (e.g., an alcohol, amine, or thiol) tethered to the isothiocyanate group. This nucleophile could then attack the C1 carbon of the nitro-activated benzene (B151609) ring, with the benzoyl group's linkage to the ring serving as the displaced group. The feasibility and rate of such a rearrangement would depend critically on the nature of the nucleophile and the length and flexibility of the chain connecting it to the aromatic ring. While direct examples involving this compound itself are not prominent, the principle is well-established for structurally similar compounds, such as in the Truce-Smiles rearrangement of 4-nitrobenzenesulfonamides. researchgate.net

Coordination Chemistry and Metal Complexes of 4 Nitrobenzoyl Isothiocyanate Derivatives

Ligand Design and Synthesis from 4-Nitrobenzoyl Isothiocyanate

The synthesis of ligands from this compound primarily involves the nucleophilic addition of an amine-containing compound to the electrophilic carbon atom of the isothiocyanate group (-N=C=S), leading to the formation of a thiourea (B124793) linkage (-NH-C(S)-NH-). This straightforward reaction allows for the incorporation of various functional moieties into the ligand structure, thereby tuning its coordination properties.

Synthesis of Ligands with Amino Acid Moieties

The reaction of this compound with amino acids yields N-(4-nitrobenzoyl)-N'-(amino acid)thiourea derivatives. This synthetic route introduces chiral centers and additional coordination sites (e.g., carboxylate groups) into the ligand framework. The general synthesis involves the reaction of this compound with an amino acid in a suitable solvent, such as acetone (B3395972).

For instance, the reaction with phenylalanine results in the formation of [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine. Similarly, reactions with histidine and tyrosine produce the corresponding (4-nitrobenzoyl) carbamothioyl) histidine (NCH) and 3-(4-hydroxyphenyl)-2-(3-(4-nitrobenzoyl) thioureido) propanoic acid (HNP), respectively. These ligands are typically characterized by elemental analysis, as well as spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR.

Table 1: Examples of Synthesized Ligands with Amino Acid Moieties

| Amino Acid | Ligand Name | Synthesis Method | Reference |

|---|---|---|---|

| Phenylalanine | [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine | Reaction with this compound in a 1:1 molar ratio. | |

| Histidine | (4-nitrobenzoyl) carbamothioyl) histidine (NCH) | Reaction with this compound in acetone. | |

| Tyrosine | 3-(4-hydroxyphenyl)-2-(3-(4-nitrobenzoyl) thioureido) propanoic acid (HNP) | Reaction with this compound in acetone. |

Synthesis of Thiourea-based Ligands

A broader class of thiourea-based ligands can be synthesized by reacting this compound with various primary and secondary amines. The isothiocyanate is often generated in situ from the reaction of 4-nitrobenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in a solvent like acetone. The subsequent addition of an amine leads to the formation of the desired N-(4-nitrobenzoyl)-N'-substituted thiourea.

For example, the reaction of this compound with 2-aminopyrimidine (B69317) yields the ligand 4-nitro-N-(pyrimidin-2-ylcarbamothioyl) benzamide. Similarly, reactions with other amines, such as those in the synthesis of bis-acyl-thiourea derivatives, involve the in-situ formation of the acyl isothiocyanate followed by the addition of a diamine.

The synthesized thiourea ligands are typically crystalline solids and are characterized by various spectroscopic techniques. The FT-IR spectra of these ligands show characteristic absorption bands for N-H, C=O, and C=S stretching vibrations. The ¹H and ¹³C NMR spectra provide further confirmation of the molecular structure.

Table 2: Spectroscopic Data for a Representative Thiourea-based Ligand

| Ligand | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine | ν(NH): 3412, ν(C=O): 1606, ν(C=S): 1288 | Aromatic protons, CH, CH₂ protons, NH, COOH protons | Aromatic carbons, C=O, C=S, CH, CH₂ carbons |

Synthesis and Characterization of Metal Complexes

The thiourea derivatives of this compound act as versatile ligands, capable of coordinating with a variety of metal ions to form stable complexes. The presence of multiple donor atoms (N, S, and O) allows for different coordination modes, leading to the formation of complexes with diverse geometries.

Divalent Metal Ion Complexes (e.g., Mn, Co, Ni, Cu, Zn, Cd, Hg, Pd)

A range of divalent metal ion complexes have been synthesized using ligands derived from this compound. The general method for the synthesis of these complexes involves the reaction of the ligand with a metal salt (e.g., chloride or nitrate) in a suitable solvent, often with gentle heating. The resulting metal complexes are typically colored, solid materials and are characterized by elemental analysis, molar conductivity, magnetic susceptibility measurements, and various spectroscopic techniques.

For example, complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), and Pd(II) have been prepared with the ligand derived from phenylalanine. Similarly, complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) have been synthesized with the ligand derived from histidine. The general formula for many of these complexes is found to be [M(L)₂], where L is the deprotonated ligand.

Table 3: Physical Properties of Divalent Metal Complexes with a Phenylalanine-derived Ligand

| Metal Ion | Complex Formula | Color | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Reference |

|---|---|---|---|---|---|

| Mn(II) | [Mn(NBA)₂] | Pale Brown | 5.2 | 5.8 | |

| Co(II) | [Co(NBA)₂] | Blue | 4.7 | 4.6 | |

| Ni(II) | [Ni(NBA)₂] | Green | 6.3 | 3.2 | |

| Cu(II) | [Cu(NBA)₂] | Green | 5.8 | 1.8 | |

| Zn(II) | [Zn(NBA)₂] | White | 4.1 | Diamagnetic | |

| Cd(II) | [Cd(NBA)₂] | White | 3.9 | Diamagnetic | |

| Hg(II) | [Hg(NBA)₂] | White | 4.5 | Diamagnetic | |

| Pd(II) | [Pd(NBA)₂] | Brown | 6.8 | Diamagnetic |

*NBA = [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine

Proposed Geometrical Structures (e.g., Tetrahedral, Square Planar)

Based on the data obtained from magnetic susceptibility measurements and electronic spectra, the geometrical structures of the synthesized metal complexes have been proposed. For many of the divalent metal complexes with ligands derived from this compound, a tetrahedral geometry is suggested. This is particularly common for complexes of Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II).

However, in the case of Cu(II) and Pd(II) complexes, a square planar geometry is often proposed. The preference for a particular geometry is influenced by factors such as the nature of the metal ion, its oxidation state, and the ligand field strength.

Spectroscopic Studies of Metal Complexes

Spectroscopic techniques, particularly FT-IR and UV-Vis spectroscopy, play a crucial role in elucidating the coordination behavior of the ligands and the geometry of the metal complexes.

In the FT-IR spectra of the metal complexes, shifts in the characteristic vibrational frequencies of the ligand upon coordination provide valuable information about the donor atoms involved in the metal-ligand bonding. For instance, a shift in the ν(C=S) and ν(C=O) bands to lower or higher frequencies in the complex spectrum compared to the free ligand spectrum suggests the involvement of the sulfur and oxygen atoms in coordination. The appearance of new bands in the far-IR region can be attributed to the M-S and M-O stretching vibrations.

The electronic spectra (UV-Vis) of the metal complexes provide insights into their geometry. The d-d electronic transitions observed for the transition metal complexes are characteristic of their coordination environment. For example, the positions and intensities of the absorption bands in the visible region can help distinguish between tetrahedral and square planar geometries for a given metal ion.

Table 4: Key FT-IR Spectral Data (cm⁻¹) for a Ligand and its Metal Complexes

| Compound | ν(NH) | ν(C=O) | ν(C=S) | Reference |

|---|---|---|---|---|

| NBA Ligand | 3412 | 1606 | 1288 | |

| [Mn(NBA)₂] | 3410 | 1600 | 1280 | |

| [Co(NBA)₂] | 3408 | 1598 | 1278 | |

| [Ni(NBA)₂] | 3415 | 1602 | 1282 | |

| [Cu(NBA)₂] | 3405 | 1595 | 1275 |

*NBA = [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine

Derivatives of this compound have proven to be highly effective building blocks for the synthesis of a variety of thiourea-based ligands. These ligands readily form stable complexes with a range of divalent metal ions, exhibiting diverse coordination geometries. The systematic study of these complexes through spectroscopic and other analytical techniques continues to provide valuable insights into their structure and bonding, paving the way for further exploration of their potential applications.

Magnetic Properties and Molar Conductance of Complexes

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a transition metal complex, which in turn provides information about its electronic configuration and geometry. Complexes can be classified as diamagnetic (no unpaired electrons) or paramagnetic (one or more unpaired electrons). iitk.ac.indalalinstitute.com The extent of paramagnetism is quantified by the magnetic moment (μ_eff), typically measured in Bohr Magnetons (B.M.). iitk.ac.in

For many first-row transition metal complexes, the magnetic moment can be reasonably estimated using the spin-only formula: μ_s.o. = √n(n+2) B.M., where 'n' is the number of unpaired electrons. iitk.ac.in By comparing the experimentally measured magnetic moment with the calculated spin-only value, the geometry of the complex (e.g., high-spin vs. low-spin octahedral) can often be inferred. For example, a high-spin octahedral Mn(II) complex (d⁵ configuration) would be expected to have a magnetic moment close to 5.92 B.M., corresponding to five unpaired electrons. impactfactor.orguu.nl

Molar conductance measurements are performed on solutions of the metal complexes to determine whether they are electrolytes or non-electrolytes. The magnitude of the molar conductance in a specific solvent indicates the number of ions present in the solution. This helps to distinguish between complexes where anions (like Cl⁻ or SO₄²⁻) are coordinated to the metal center and those where they exist as counter-ions outside the coordination sphere. For instance, a 1:2 electrolyte in a given solvent will exhibit a molar conductance value within a characteristic range, suggesting a formula like [M(L)₂]Cl₂. impactfactor.orgresearchgate.net

Table 4: Expected Magnetic Moments and Molar Conductance for Metal Complexes

| Metal Ion | d-electrons | Geometry | Unpaired e⁻ (n) | Spin-Only μ_eff (B.M.) | Electrolyte Type |

|---|---|---|---|---|---|

| Mn(II) | 5 | High-Spin Octahedral | 5 | 5.92 | 1:2 |

| Co(II) | 7 | High-Spin Octahedral | 3 | 3.87 | 1:2 |

| Ni(II) | 8 | Octahedral | 2 | 2.83 | 1:2 |

| Cu(II) | 9 | Octahedral | 1 | 1.73 | 1:2 |

Note: These are theoretical values. Experimental values may differ due to orbital contributions or other magnetic phenomena. impactfactor.orgiitk.ac.inresearchgate.net

Coordination Modes and Ligand Behavior (e.g., Bidentate)

Ligands derived from the reaction of this compound with compounds containing active hydrogen atoms (such as amines, amino acids, or hydrazides) possess multiple potential donor sites. This allows them to exhibit versatile coordination behavior, acting as monodentate, bidentate, or even tridentate ligands. nih.gov

The most common coordination mode for N-(4-nitrobenzoyl)thiourea derivatives involves chelation to the metal center, forming a stable ring structure. A frequent behavior is bidentate coordination, where the ligand binds to the metal ion through two donor atoms simultaneously. evitachem.com For example, in many reported cases, similar thiourea-based ligands coordinate through the carbonyl oxygen atom and the thione sulfur atom, forming a six-membered chelate ring. nih.gov This O,S-bidentate coordination is often confirmed by the shifts observed in the ν(C=O) and ν(C=S) bands in the FT-IR spectrum.

Alternatively, bidentate coordination can occur through the amide nitrogen and the thione sulfur (N,S coordination). In some cases, particularly with more complex ligand structures, tridentate behavior is possible, involving the carbonyl oxygen, a nitrogen atom, and the thione sulfur (O,N,S coordination). nih.gov The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, the steric constraints of the ligand, and the pH of the medium.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.

Table 1: Representative Optimized Geometrical Parameters for a Related Nitroaromatic Compound (Theoretical) (Note: This data is for a related compound, S-Methyl β-N-(4-Nitrobenzal) Methylene Dithiocarbazate, calculated using the B3LYP method, and is presented here for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Length | N-O (nitro) | 1.22 Å |

| Bond Angle | O-N-O (nitro) | 124.5° |

| Dihedral Angle | C-C-N-O | ~180° |

Vibrational frequency analysis, performed computationally using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. For aromatic nitro compounds, characteristic stretching vibrations of the NO₂ group are expected in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). researchgate.net The isothiocyanate group (-N=C=S) typically exhibits a strong, characteristic stretching vibration. For instance, in a derivative of 4-nitrobenzoyl isothiocyanate, the N=C=S stretching vibration was observed at 2129 cm⁻¹. evitachem.com A full theoretical vibrational analysis of this compound would provide a complete set of calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, wagging). scirp.org

Table 2: Characteristic Vibrational Frequencies for Functional Groups Related to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Isothiocyanate (N=C=S) | Stretch | ~2000 - 2150 |

| Carbonyl (C=O) | Stretch | 1680 - 1720 |

| Aromatic C-H | Stretch | 3000 - 3100 |

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is crucial for understanding its reactivity. DFT calculations can provide valuable insights into these properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. nih.gov A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nitro group and the π-conjugated system are expected to influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the oxygen atoms of the nitro and carbonyl groups, as well as the sulfur atom of the isothiocyanate group, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzene (B151609) ring would represent regions of positive potential.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking studies have been performed on derivatives of this compound to explore their interactions with protein targets. For example, ester derivatives have been docked against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. evitachem.com These studies help to identify key amino acid residues in the protein's binding pocket that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The isothiocyanate group itself is known to react with nucleophilic residues like cysteine and lysine (B10760008) in proteins, potentially forming covalent bonds. mdpi.cominpressco.comresearchgate.net

In a study involving thiourea (B124793) derivatives synthesized from this compound, docking against bacterial proteins revealed interactions with key active site residues. rsc.org For instance, interactions with amino acids in the binding pockets of proteins from Staphylococcus aureus and Klebsiella pneumoniae were predicted.

Table 3: Potential Interacting Residues for Isothiocyanate-Containing Ligands with Protein Targets

| Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

| Cyclooxygenase (COX) | Arginine, Tyrosine, Serine | Hydrogen Bonding, Hydrophobic |

| Bacterial Proteins | Aspartate, Glycine, Leucine | Hydrogen Bonding, van der Waals |

| Tubulin | Cysteine | Covalent Bonding |

The primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-protein interaction. A more negative value typically indicates a stronger binding.

In a study on ester derivatives of a compound synthesized using 4-nitrobenzoyl chloride (a precursor to this compound), docking scores against COX-2 were as high as -8.327 kcal/mol. evitachem.com Another study on thiourea derivatives of this compound reported binding energies ranging from -6.9 to -10.4 kcal/mol against various bacterial protein targets. rsc.org

The mechanism of binding predicted by these simulations often involves the ligand fitting into a hydrophobic pocket of the protein, with specific functional groups forming hydrogen bonds with polar residues at the active site. The isothiocyanate group, being highly electrophilic, can act as a key pharmacophore, potentially leading to irreversible inhibition through covalent bond formation with nucleophilic residues in the protein. mdpi.cominpressco.com This covalent interaction is a significant mechanism for the biological activity of many isothiocyanates. nih.gov

Table 4: Predicted Binding Affinities of this compound Derivatives with Protein Targets

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Ester Derivatives | COX-2 | -8.167 to -8.327 |

| Thiourea Derivatives | S. aureus protein | -7.7 |

| Thiourea Derivatives | K. pneumoniae protein | -6.9 |

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulations focusing on isolated this compound are not extensively documented in the literature, the technique has been applied to its derivatives to elucidate complex intermolecular interactions. MD simulations are computational methods used to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

A notable application of this methodology is in the study of isothiocyanate derivatives as potential therapeutic agents. For instance, MD simulations were conducted on an ester derivative of an isothiocyanate to understand its interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design. nih.gov These simulations, running for 100 nanoseconds, were instrumental in identifying the specific amino acid residues crucial for the binding and inhibition of the enzyme. nih.gov The study highlighted interactions with residues such as Tyr385, Trp387, and Ser530 within the enzyme's active site. nih.gov Such computational approaches are vital for understanding the molecular basis of a compound's biological activity and for the rational design of more potent derivatives. nih.gov

The general procedure for such a simulation involves placing the molecule (ligand) into the active site of the biological target (protein) within a simulated physiological environment. The system's energy is then minimized to remove steric clashes before the dynamic simulation begins, which calculates the trajectory of all atoms over a set period. nih.gov

Table 1: Example of MD Simulation Parameters for an Isothiocyanate Derivative

| Parameter | Description | Reference |

|---|---|---|

| Software/Force Field | OPLS3 Force Field | nih.gov |

| System | Ligand-Protein Complex (e.g., Isothiocyanate derivative with COX-2) | nih.gov |

| Environment | Simulated physiological pH (7.4) | nih.gov |

| Simulation Time | 100 ns | nih.gov |

| Objective | To analyze protein-ligand contacts and binding stability. | nih.gov |

| Key Findings | Identification of key interacting amino acid residues (e.g., Tyr385, Trp387, Ser530). | nih.gov |

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through quantum chemical calculations is a cornerstone of modern chemical research, allowing for the verification of molecular structures and the interpretation of experimental spectra. Density Functional Theory (DFT) is the most common method employed for this purpose due to its balance of accuracy and computational cost.

Theoretical studies on compounds structurally related to this compound demonstrate the utility of these predictions. For example, the molecular structure and vibrational properties of N-(2-chloro-4-nitrophenyl)-N'-(4-nitrobenzoyl) thiocarbamide, a derivative, were investigated using DFT at the B3LYP/6-311G++(d,p) level. researchgate.net Such calculations provide optimized molecular geometries and predict vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net The predicted spectra can be compared with experimental data to confirm the synthesis of the target compound and to assign specific vibrational modes to functional groups. For isothiocyanates, the characteristic N=C=S stretching frequency is a key vibrational signature that can be accurately predicted. nih.gov

In addition to vibrational spectra, DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Although specific theoretical NMR studies for this compound were not found, the methodology is robust. It involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 2: Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopic Data | Typical Computational Method | Basis Set Example | Application | Reference |

|---|---|---|---|---|

| Vibrational Frequencies (IR/Raman) | Density Functional Theory (DFT) | 6-311G++(d,p) | Structural verification and assignment of vibrational modes. | researchgate.net |

| NMR Chemical Shifts | Density Functional Theory (DFT) / GIAO | 6-311G++(d,p) | Prediction of ¹H and ¹³C NMR spectra for structural elucidation. | researchgate.net |

Reaction Pathway and Transition State Analysis

Computational chemistry is uniquely suited for investigating reaction mechanisms, particularly the high-energy, transient structures known as transition states. A crucial reaction pathway relevant to this compound is its formation from the thermal rearrangement of its precursor, 4-nitrobenzoyl thiocyanate (B1210189). acs.org

This isomerization is a unimolecular rearrangement that has been investigated computationally for analogous aroyl thiocyanates using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level. acs.org The reaction proceeds through a 1,3-shift of the benzoyl group from the sulfur to the nitrogen atom. Calculations for the parent benzoyl thiocyanate show this to be a highly exothermic process with a significant activation barrier of approximately 30 kcal/mol in the gas phase. acs.org This is consistent with experimental observations that aroyl thiocyanates, including the 4-nitrobenzoyl derivative, can be isolated but are often unstable and prone to rearrangement at or near room temperature. acs.org

The transition state for this type of rearrangement is characterized as a four-membered, cyclic, and zwitterionic structure. acs.org The formation of this state involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the thiocyanate moiety with the Lowest Unoccupied Molecular Orbital (LUMO), specifically the C=O π* orbital, of the aroyl cation. acs.org The analysis of these transition states and their associated energy barriers provides fundamental insights into the reactivity of the compound and the conditions required for its synthesis.

Table 3: Calculated Activation Barriers for Acyl Thiocyanate Rearrangement

| Reactant | Product | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Acetyl thiocyanate | Acetyl isothiocyanate | B3LYP/6-311+G(d,p) | 31 | acs.org |

| Benzoyl thiocyanate | Benzoyl isothiocyanate | B3LYP/6-311+G(d,p) | 30 | acs.org |

Pharmacological and Biological Applications of 4 Nitrobenzoyl Isothiocyanate Derivatives

Anti-inflammatory Activity

The anti-inflammatory potential of 4-Nitrobenzoyl isothiocyanate derivatives has been investigated through their interaction with key enzymes in the inflammatory pathway and their ability to act as signaling molecules.

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, represent important therapeutic targets for anti-inflammatory drugs. While COX-1 is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation.

In a study focused on newly synthesized isothiocyanate (ITC) derivatives, a compound (I1) was reacted with 4-nitrobenzoyl chloride to produce a novel ester derivative (I1e). The anti-inflammatory properties of these compounds were assessed by evaluating their ability to inhibit COX-1 and COX-2 enzymes. The results demonstrated that the synthesized derivatives exhibited inhibitory activity against both COX isoforms.

Table 1: Cyclooxygenase (COX) Inhibition by Isothiocyanate Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| I1 | 48.10 | 46.21 |

| I2 | 46.95 | 45.87 |

| I3 | 47.32 | 45.96 |

| I1e (4-Nitrobenzoyl derivative) | 45.11 | 43.89 |

These findings indicate that the ester derivative synthesized with 4-nitrobenzoyl chloride retains significant COX-inhibitory properties, contributing to its potential as an anti-inflammatory agent.

Hydrogen Sulfide (B99878) (H₂S) Release Profiles

Hydrogen sulfide (H₂S) is now recognized as a critical gasotransmitter, a signaling molecule that plays a modulatory role in inflammatory processes and vascular function. The development of drugs that can slowly and steadily release H₂S is a key area of research, as rapid release can lead to toxicity. Isothiocyanates have been identified as a chemical moiety capable of acting as slow H₂S donors.

The same study that evaluated COX inhibition also measured the H₂S-releasing capabilities of the isothiocyanate derivatives. The ester derivative I1e, synthesized from 4-nitrobenzoyl chloride, was shown to release H₂S over a four-hour period.

Table 2: Hydrogen Sulfide (H₂S) Release Profiles of Isothiocyanate Derivatives Over 4 Hours

| Compound | H₂S Released (μM) |

|---|---|

| Sulforaphane (Standard) | 43.45 |

| I1 | 36.80 |

| I2 | 35.46 |

| I3 | 35.70 |

| I1e (4-Nitrobenzoyl derivative) | 11.65 |

While the parent compounds (I1-I3) released H₂S at levels comparable to the natural isothiocyanate sulforaphane, the ester derivatives, including the 4-nitrobenzoyl derivative I1e, exhibited a markedly reduced but still slow and sustained release profile. This characteristic is considered beneficial for therapeutic applications, potentially reducing the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Properties

Derivatives of this compound, particularly thioureas, have been a focus of research for developing new antimicrobial agents to combat drug-resistant pathogens.

Antibacterial Activity

Thiourea (B124793) derivatives synthesized from isothiocyanates have shown activity against a range of both Gram-positive and Gram-negative bacteria. Studies on various acyl thioureas have demonstrated their potential to inhibit bacterial growth. For instance, certain thiourea derivatives have shown notable activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values indicating significant potency. Other related compounds have been effective against Staphylococcus aureus and Escherichia coli.

However, the antibacterial spectrum can be selective. Some thiourea derivatives show potent activity against Gram-positive bacteria like S. aureus but have no obvious effect on Gram-negative bacteria, a difference attributed to the protective outer membrane of Gram-negative strains.

Table 3: Antibacterial Activity of Selected Thiourea Derivatives

| Bacterial Strain | Activity Noted for Thiourea Derivatives | Reference |

|---|---|---|

| Staphylococcus aureus | Active | nih.gov |

| Bacillus cereus | Data not available for 4-nitrobenzoyl derivatives | - |

| Listeria monocytogenes | Data not available for 4-nitrobenzoyl derivatives | - |

| Escherichia coli | Active | nih.gov |

| Klebsiella pneumoniae | Active | |

| Pseudomonas aeruginosa | Active |

Note: This table summarizes findings for the broader class of acyl thiourea derivatives. Specific data for derivatives of this compound against all listed strains is limited.

Antifungal Activity

The antifungal potential of thiourea derivatives is well-documented, with research indicating their ability to inhibit the growth of various fungal pathogens. mdpi.com These compounds are known to interfere with fungal cell wall biosynthesis and biofilm formation. core.ac.uk A study on a urea (B33335) derivative, 1-(4'-nitrobenzoyl)-1,3-diethylurea, which is structurally related to thiourea derivatives of this compound, demonstrated antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 750 μg/ml.

The efficacy of these compounds is often linked to their lipophilicity, which allows them to penetrate the fungal cell membrane. mdpi.com While specific MIC values for this compound-derived thioureas against a wide range of fungi are not extensively detailed in all studies, the consistent activity of this chemical class makes them promising candidates for the development of new antifungal agents. mdpi.com

Anticarcinogenic and Antitumor Activities

The development of novel anticancer agents is a critical area of pharmaceutical research, and derivatives of this compound have shown considerable promise. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

In one study, newly synthesized bis-acyl-thiourea derivatives were tested for their cytotoxic activity against the human glioblastoma (brain tumor) cell line MG-U87 and a normal human embryonic kidney cell line, HEK-293. The results, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), demonstrated significant cytotoxic potential against the cancer cells.

Table 4: Cytotoxicity (IC₅₀) of Bis-Thiourea Derivatives Against Human Cell Lines

| Compound | MG-U87 (Glioblastoma) IC₅₀ (µM) | HEK-293 (Normal) IC₅₀ (µM) |

|---|---|---|

| UP-1 | 2.496 ± 0.0324 | 2.096 ± 0.0487 |

| UP-2 | 2.664 ± 0.1298 | 2.856 ± 0.2027 |

| UP-3 | 2.459 ± 0.0656 | 2.220 ± 0.0707 |

The low IC₅₀ values indicate high potency. For instance, at a concentration of 400 µM, the derivatives UP-1 and UP-3 showed cytotoxicity of 52.9% and 56.9%, respectively, against the MG-U87 cancer cell line. core.ac.uk

Further studies on other substituted thiourea derivatives have confirmed their potent anticarcinogenic properties, with some compounds showing higher activity against colon and prostate cancer cells than the reference drug cisplatin. The mechanisms behind this activity are believed to involve the induction of apoptosis (programmed cell death) in cancer cells.

Anticonvulsant Activity

Thiourea derivatives have been recognized for their potential as anticonvulsant agents. nih.gov Research into compounds derived from this compound has identified several candidates with noteworthy activity in preclinical models of epilepsy. The primary screening for these compounds often involves the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests in mice, which are standard models for predicting efficacy against generalized tonic-clonic and absence seizures, respectively. ijpmr.orgdergipark.org.trnih.gov

Studies have shown that the substitution pattern on the thiourea nitrogen atom significantly influences the anticonvulsant potential. For instance, compounds bearing certain aromatic or aliphatic groups have demonstrated protection against seizures. nih.govnih.gov While many thiourea derivatives show promise, specific compounds incorporating the 4-nitrobenzoyl scaffold are being investigated to optimize this activity. The presence of lipophilic substituents, such as methyl and chloro groups, on the aromatic rings of related benzothiazole (B30560) thiourea derivatives has been found to enhance anticonvulsant effects in the MES test. nih.gov

| Compound Class | Test Model | Observed Activity | Reference |

|---|---|---|---|

| N-Substituted Thiourea Derivatives | Maximal Electroshock Seizure (MES) | Certain derivatives showed potent activity, offering protection against induced seizures. | ijpmr.org |

| (4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid | Pentylenetetrazole (PTZ) & MES | Increased convulsive threshold and survival percentage. | dergipark.org.tr |

| N-(alkyl/substituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas | Pentylenetetrazole (PTZ) | Allyl and 4-methylphenyl derivatives showed significant activity with ED50 values of 18.75 and 25 mg/kg, respectively. | nih.gov |

Analgesic Properties

The isothiocyanate functional group and its thiourea derivatives have been explored for their analgesic potential. nih.gov While research on fentanyl analogs containing an isothiocyanate group has shown that this modification can decrease analgesic activity, it may enhance selectivity for delta-opioid receptors. nih.gov The introduction of the isothiocyanate moiety into these structures resulted in a lower antinociceptive ED50 compared to their parent compounds without the -SCN group. nih.gov The development of novel analgesic drugs from other scaffolds, such as 1-Allyl-3-(4-tertiary-butylbenzoyl) thiourea, is also an active area of research, indicating the broader interest in benzoyl thiourea derivatives for pain management.

Antitubercular Activity

Tuberculosis remains a major global health threat, necessitating the development of new and more effective drugs. nih.gov Thiourea derivatives, including those derived from this compound, have emerged as a promising class of antitubercular agents. asianpubs.orgnih.gov Several studies have reported the synthesis of novel thiourea compounds and their evaluation against Mycobacterium tuberculosis. dergipark.org.trnih.gov

Research has revealed that certain 4-nitrobenzoyl thiourea derivatives exhibit significant inhibitory activity against the H37Rv strain of M. tuberculosis. For example, compounds synthesized from p-nitrobenzoyl isothiocyanate and various aminopyridines have shown remarkable antitubercular effects. asianpubs.org The activity is often quantified by the Minimum Inhibitory Concentration (MIC), with some derivatives showing potency at low microgram per milliliter levels. nih.govnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential mycobacterial enzymes, such as the enoyl-acyl carrier protein reductase (InhA). nih.gov

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinoline Thiourea Derivative 10 | M. tuberculosis H37Rv | 3.125 | nih.gov |

| Quinoline Thiourea Derivative 24 | M. tuberculosis H37Rv | 3.125 | nih.gov |

| Thiourea-based InhA inhibitors | M. tuberculosis | 0.78 - 1.56 | nih.gov |

| Naphthamide Derivative 13c | Drug-Sensitive M. tuberculosis | 6.55 µM | rsc.org |

| Naphthamide Derivative 13d | Drug-Sensitive M. tuberculosis | 7.11 µM | rsc.org |

Antiviral Activity (e.g., HIV-1 Protease Inhibition)

The quest for novel antiviral agents has led to the investigation of various chemical scaffolds, including thiourea derivatives. dergipark.org.tr These compounds have shown potential against several viruses, with a particular focus on the Human Immunodeficiency Virus (HIV). dergipark.org.tr HIV-1 protease (PR) is a critical enzyme for viral replication, making it a prime target for antiviral therapy. nih.govmdpi.com The enzyme is responsible for cleaving viral polyproteins into mature, functional proteins, an essential step in the viral life cycle. nih.gov

While direct studies on this compound derivatives as HIV-1 protease inhibitors are emerging, the broader class of thiourea compounds has been shown to inhibit this enzyme. For example, N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]thiourea was identified as a potent inhibitor of NNI-resistant and multidrug-resistant HIV-1. dergipark.org.tr The structural features of the 4-nitrobenzoyl moiety could be leveraged to design new derivatives that specifically target the active site of HIV-1 PR. The interaction typically involves hydrogen bonding and hydrophobic interactions with the amino acid residues of the enzyme. mdpi.com

In Vitro Cytotoxicity and Cell Viability Studies

Many thiourea derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, a crucial step in the development of new anticancer agents. nih.govnih.gov Derivatives of this compound have demonstrated significant antiproliferative activity in these studies.

For example, 4-nitrobenzoyl-3-allylthiourea has been studied for its cytotoxic effects on human breast cancer cell lines (MCF-7 and MCF7/HER2). rasayanjournal.co.in This compound showed a higher antiproliferative effect on MCF7/HER2 cells, which overexpress the HER2 receptor, compared to MCF-7 cells. rasayanjournal.co.in Similarly, other studies have confirmed the efficacy of 4-nitrobenzoyl-3-allylthiourea against MCF-7 cell viability. mdpi.com Bis-acyl-thiourea derivatives containing a 4-nitrobenzene moiety have also been assessed for cytotoxicity against human brain cancer (MG-U87) and normal human embryonic kidney (HEK-293) cell lines, with some compounds showing greater cytotoxicity against the cancer cells. mdpi.com The cytotoxicity is typically measured by the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 4-nitrobenzoyl-3-allylthiourea | MCF-7 | IC50 | 225 | rasayanjournal.co.inmdpi.com |

| MCF7/HER2 | IC50 | 85 | rasayanjournal.co.in | |

| UP-1 (bis-acyl-thiourea derivative) | MG-U87 (Brain Cancer) | % Cytotoxicity at 400 µM | 52.9% | mdpi.com |

| UP-3 (bis-acyl-thiourea derivative) | MG-U87 (Brain Cancer) | % Cytotoxicity at 400 µM | 56.9% | mdpi.com |

| Diarylthiourea (compound 4) | MCF-7 | IC50 | 338.33 | mdpi.com |

Structure-Activity Relationships (SAR)

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their pharmacological properties.

Antitubercular Activity : In antitubercular thiourea derivatives, the nature of the substituent on the N' position is critical. The presence of a 4-nitro group on the benzoyl ring is often associated with enhanced activity. asianpubs.org Studies on related compounds have shown that both nitro groups in a 3,5-dinitrobenzyl moiety are essential for high activity, as replacing them with other groups leads to a substantial decrease or complete loss of antimycobacterial effects. acs.org

Antiviral Activity : For antiviral agents, modifications to the side chains can drastically alter efficacy and specificity. In a series of 1,3,4-thiadiazole (B1197879) derivatives, modifying a primary amine to a methyl or allyl group maintained activity against RNA viruses but led to a loss of activity against DNA viruses. researchgate.net For nitrobenzoxadiazole derivatives targeting the influenza A virus, 4-thioether substitutions were found to be crucial for potent viral replication inhibition. nih.gov

Cytotoxicity : In the context of cytotoxicity, the substituents on the thiourea moiety play a significant role. For instance, in a series of N,N′-diarylthiourea derivatives, the specific arrangement and nature of the aryl groups determined the potency against MCF-7 breast cancer cells. mdpi.com For bis-acyl-thiourea derivatives, the nature of the acyl group influenced the differential cytotoxicity between cancerous and normal cell lines. mdpi.com

These SAR studies underscore the importance of the 4-nitrobenzoyl scaffold and highlight how systematic structural modifications can be used to fine-tune the biological activity profile of these derivatives for various therapeutic applications.

Future Directions and Emerging Research Avenues

Development of Novel 4-Nitrobenzoyl Isothiocyanate Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of novel derivatives. The primary focus of ongoing research is the modification of this structure to create compounds with enhanced or specific biological activities. By reacting this compound with various nucleophiles, scientists can generate diverse libraries of new molecules.

Key classes of derivatives that are being actively explored include:

Thioureas: Formed by the reaction with primary and secondary amines, these derivatives are being investigated for their potential as enzyme inhibitors and antimicrobial agents. evitachem.com For instance, reacting this compound with amino acids like tyrosine and histidine has yielded ligands such as 3-(4-hydroxyphenyl)-2-(3-(4-nitrobenzoyl) thioureido) propanoic acid (HNP) and (4-nitrobenzoyl) carbamothioyl) histidine (NCH). evitachem.com

Ester Derivatives: The synthesis of new ester derivatives is another promising avenue. These compounds are designed to explore potential anti-inflammatory properties. nih.gov

Carbothioamides: Reaction with secondary heterocyclic amines like morpholine (B109124) and piperidine (B6355638) produces N-(substituted benzoyl) carbothioamides, which act as intermediates in the synthesis of other complex heterocyclic compounds with potential antibacterial activity. evitachem.com

Sugar-Based Derivatives: The reaction with amino sugars derived from glucose has been used to create derivatives that can form palladium complexes, indicating potential applications in catalysis or medicinal chemistry. evitachem.com

The overarching goal of developing these novel derivatives is to fine-tune their chemical properties for specific therapeutic targets, leading to the creation of more effective and selective agents for treating a range of diseases. evitachem.comnih.gov

Exploration of New Reaction Pathways and Synthetic Methodologies